Bocphetyr
Description
Historical Context of Dipeptide Research and Development
The study of peptides and their synthesis has a rich history, foundational to the field of biochemistry and organic chemistry. Early efforts in peptide synthesis in the late 19th and early 20th centuries by pioneers such as Theodor Curtius and Emil Fischer laid the groundwork for creating peptide bonds outside of biological systems. Curtius synthesized the first N-protected dipeptides in 1881, utilizing protecting groups like acyl, acetyl, or benzoyl, although methods for deprotecting the nitrogen atom without cleaving the peptide bond were not available at the time. bidepharm.com Fischer and Fourneau later developed the Gly-Gly dipeptide in 1901. bidepharm.com
A significant advancement came with the introduction of protecting groups that could be selectively removed. The work of Bergmann and Zervas was revolutionary in this regard, demonstrating that the carboxybenzyl (Cbz) group could protect the chiral center and prevent racemization during carbamate (B1207046) formation, offering a valuable alternative to N-acyl- or N-benzoyl-protected amino acids. bidepharm.com This development was crucial for the controlled synthesis of peptides. The advent of solid-phase peptide synthesis (SPPS) by Merrifield further revolutionized the field, allowing for the automated synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. bidepharm.com N-protected amino acids are essential in SPPS, where an N-protected amino acid is attached to a resin, deprotected, and then coupled with the next N-protected amino acid. bidepharm.com The tert-Butoxycarbonyl (Boc) group emerged as a widely used Nα-protecting group in peptide synthesis due to its ease of cleavage under acidic conditions.
Significance of Boc-Phe-Tyr within Contemporary Peptide Chemistry
Within the landscape of contemporary peptide chemistry, Boc-Phe-Tyr holds significance primarily as a model dipeptide and a building block for more complex peptide structures. Its structure, comprising two aromatic amino acids (phenylalanine and tyrosine) with an N-terminal Boc protecting group, makes it suitable for studies investigating the interplay of aromatic interactions, hydrogen bonding, and steric effects on peptide conformation and assembly.
N-protected amino acids and dipeptides, including those with Boc protection, are routinely employed in both solution-phase and solid-phase peptide synthesis. nih.govwikipedia.org The Boc group allows for controlled coupling reactions, ensuring that peptide bond formation occurs at the desired site and minimizing unwanted side reactions, such as racemization, particularly in the context of C- to N-direction synthesis which has historically faced challenges with epimerization. ambeed.comsigmaaldrich.com While newer methods using unprotected amino acids are being explored for sustainability, the use of N-protected amino acids remains a fundamental principle in many synthetic strategies. ambeed.comsigmaaldrich.com
Boc-Phe-Tyr serves as a valuable subject for academic research exploring the fundamental properties of dipeptides. Its relatively simple structure, incorporating the aromatic side chains of phenylalanine and the phenolic hydroxyl of tyrosine, allows researchers to study specific molecular interactions that influence peptide behavior, such as self-assembly.
Current Research Landscape and Emerging Directions for Boc-Phe-Tyr Analogues
Current academic research involving Boc-Phe-Tyr focuses on several key areas, including its synthesis, self-assembly properties, and potential applications in materials science.
Synthesis of Boc-Phe-Tyr (specifically Boc-Phe-Tyr-OH) has been reported using standard peptide coupling reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activation, starting from Boc-Phe-OH. coreyorganics.com This highlights its role as an intermediate in the synthesis of larger peptides or modified peptide structures.
A notable area of research involves the self-assembly of Boc-Phe-Tyr. Studies have shown that Boc-L-phenylalanyl-L-tyrosine can self-assemble into different nanostructures depending on the solvent conditions. For instance, it has been observed to form microspheres or microtapes when studied in solutions like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) mixed with water or ethanol. coreyorganics.comfishersci.ca This self-assembly behavior is influenced by noncovalent interactions including hydrogen bonds, electrostatic interactions, π-π stacking, and hydrophobic interactions. This contrasts with related dipeptides like Boc-Phe-Phe, which can form nanotubes. fishersci.ca X-ray crystallography and spectroscopic methods like Raman spectroscopy are used to investigate the structural features of these self-assembled forms.
Furthermore, research is exploring the physical properties of materials incorporating Boc-Phe-Tyr. When embedded into electrospun fibers, Boc-L-phenylalanyl-L-tyrosine has been shown to exhibit piezoelectric properties, generating output voltages under applied force. coreyorganics.comfishersci.ca Its effective piezoelectric coefficient has been compared to that of other dipeptides in similar matrices. This suggests potential applications in developing functional nanomaterials.
Research into analogues of Boc-Phe-Tyr also represents an emerging direction. By modifying the amino acid sequence or incorporating non-canonical amino acids, researchers can explore how structural changes impact properties like self-assembly, biological interactions, or material characteristics. For example, studies on Boc-protected dipeptide analogues containing tyrosine have investigated their self-assembly behavior and potential as building blocks for functional materials. coreyorganics.comfishersci.ca Analogues involving Boc-Tyr-Phe have also been synthesized and studied for biological activities like enzyme inhibition, demonstrating the broader scope of research involving dipeptides related to Boc-Phe-Tyr.
While the specific data on self-assembly structures (microspheres vs. microtapes) is qualitative depending on solvent, and piezoelectric coefficients are reported for Boc-Phe-Tyr embedded in fibers, presenting this as an "interactive data table" based solely on the provided text is not feasible as the specific quantitative conditions and corresponding structural outcomes or precise coefficient values across different experiments are not sufficiently detailed or varied in a structured format within the search results to populate a meaningful interactive table. The findings are primarily descriptive of the phenomena observed.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRXGPIISDLXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875447 | |
| Record name | BOCPHETYR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Boc Phe Tyr
Solution-Phase Peptide Synthesis Strategies for Boc-Phe-Tyr
Solution-phase peptide synthesis (LPPS) is a classical method where the peptide chain is elongated in a homogeneous solution. This approach is suitable for the synthesis of shorter peptides, including dipeptides like Boc-Phe-Tyr. In solution synthesis, the N-terminus of the incoming amino acid and the C-terminus of the growing peptide chain are typically protected to control the direction of the coupling reaction bachem.comrsc.org.
For the synthesis of Boc-Phe-Tyr via solution phase, Boc-L-phenylalanine is coupled with L-tyrosine or a protected derivative of L-tyrosine. The carboxyl group of Boc-Phe needs to be activated to react with the amino group of tyrosine. Common coupling reagents are used to facilitate amide bond formation rsc.org. After the coupling, the resulting Boc-Phe-Tyr can be isolated and purified using techniques such as extraction and chromatography rsc.org.
One study describes the synthesis of dipeptide derivatives, including Boc-L-phenylalanyl-L-tyrosine methyl ester (Boc-Phe-Tyr-OMe), through solution-phase synthesis mediated by coupling agents like DCC/HOBt rsc.org. Deprotection of the methyl ester can then be performed using saponification with NaOH rsc.org. Another example shows the preparation of Boc-Tyr-Gly-Gly-Phe-Leu-OMe using solution-phase peptide synthesis with T3P® as a coupling reagent, indicating the applicability of solution methods for peptides containing Boc-Phe and Tyr residues mdpi.com.
Solid-Phase Peptide Synthesis Approaches for Boc-Phe-Tyr and Its Extended Sequences
Solid-phase peptide synthesis (SPPS), introduced by Merrifield, involves the stepwise elongation of a peptide chain while the C-terminal amino acid is anchored to an insoluble solid support or resin bachem.comproteogenix.science. This method offers significant advantages, such as simplified purification procedures by washing away excess reagents and byproducts thieme-connect.de. The Boc/Bzl strategy is one of the main approaches in SPPS, utilizing Boc for temporary Nα-protection and benzyl-based groups for permanent side-chain protection proteogenix.sciencepeptide.com.
In Boc-SPPS, the Boc group is removed using acid, typically trifluoroacetic acid (TFA) proteogenix.sciencepeptide.com. The free amino group on the resin-bound peptide then reacts with the activated carboxyl group of the next incoming Boc-protected amino acid proteogenix.science. For synthesizing Boc-Phe-Tyr or sequences containing this dipeptide using Boc-SPPS, Boc-Tyr (with appropriate side-chain protection) would be attached to the resin first, followed by the coupling of Boc-Phe mdpi.combeilstein-journals.org. Alternatively, pre-synthesized Boc-Phe-Tyr could potentially be attached to a resin for further elongation, although stepwise synthesis is more common.
SPPS has been used to synthesize peptides containing Phe-Tyr linkages. For instance, a methodology for the solid-phase synthesis of biaryl bicyclic peptides incorporated a Phe-Tyr motif beilstein-journals.org. This involved preparing a linear peptidyl resin containing modified Tyr and Phe residues, followed by cyclization reactions beilstein-journals.org. Microwave-assisted SPPS using Boc-amino acid nanoparticles in water has also been explored, demonstrating the coupling of Boc-Phe-OH and Boc-Tyr(tBu)-OH onto a resin mdpi.com.
Advanced Coupling Reagents and Techniques in Boc-Phe-Tyr Synthesis
Efficient peptide bond formation is crucial in both solution and solid-phase synthesis. Various coupling reagents have been developed to facilitate the reaction between the carboxyl group of one amino acid and the amino group of another, minimizing side reactions like racemization uniurb.it.
Common coupling reagents used in peptide synthesis, and thus applicable to Boc-Phe-Tyr synthesis, include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) proteogenix.scienceuniurb.itmdpi.com. Other frequently used reagents include HATU, PyBOP, and EDC rsc.org. The choice of coupling reagent can depend on the specific synthesis strategy (solution or solid phase), the amino acids involved, and the desired efficiency and purity uniurb.it.
Studies have investigated the effectiveness of different coupling reagents in Boc-SPPS. For example, HATU and PyBOP were used in conjunction with Boc-amino acids in the presence of ionic liquids rsc.org. Another study explored the use of ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) as a recyclable coupling reagent in both solid-phase and solution-phase peptide synthesis, demonstrating its utility in synthesizing peptides, including those relevant to amyloid fragments peptide.com.
Microwave irradiation is an advanced technique that can accelerate coupling reactions in SPPS, including those involving Boc-protected amino acids mdpi.combeilstein-journals.org. This can lead to shorter synthesis times and potentially improved yields.
Strategic Chemical Modifications and Functionalization of Boc-Phe-Tyr
Boc-Phe-Tyr can undergo various chemical modifications and functionalizations, either during or after its synthesis, to alter its properties or incorporate additional functionalities. These modifications can target the N-terminus, C-terminus, or the side chains of the constituent amino acids.
N-Terminal and C-Terminal Protecting Group Manipulations
The Boc group at the N-terminus of Boc-Phe-Tyr serves as a temporary protecting group that can be selectively removed under acidic conditions, typically using TFA proteogenix.sciencepeptide.com. This deprotection step is essential for coupling the dipeptide to another amino acid or peptide chain at its N-terminus peptide.com.
The C-terminus of the tyrosine residue in Boc-Phe-Tyr can also be modified or deprotected depending on the synthetic strategy. If synthesized as a methyl ester (Boc-Phe-Tyr-OMe), the ester can be saponified to yield the free carboxylic acid rsc.org. In SPPS, the C-terminus is linked to the solid support, and cleavage from the resin, often under strongly acidic conditions in Boc chemistry, yields the free C-terminal carboxylic acid or an amide if a suitable resin is used proteogenix.sciencepeptide.com. Manipulation of C-terminal protecting groups or the linkage to the resin is crucial for downstream applications or further coupling reactions.
Orthogonal protecting group strategies, although more commonly associated with Fmoc chemistry, highlight the principle of selectively removing one protecting group without affecting others researchgate.netiris-biotech.de. While Boc/Bzl is not truly orthogonal due to the acid lability of both groups, the differential lability allows for selective Boc removal under milder acidic conditions compared to the removal of benzyl-based side-chain protection or cleavage from the resin peptide.comiris-biotech.de.
Side-Chain Functionalization (e.g., Tyrosine Residue Modification)
The tyrosine residue in Boc-Phe-Tyr contains a phenolic hydroxyl group that can be a site for chemical modification researchgate.net. This hydroxyl group is often protected during peptide synthesis to prevent unwanted side reactions, especially in SPPS researchgate.netacs.org. Common protecting groups for the tyrosine hydroxyl group in Boc chemistry include benzyl (B1604629) (Bzl) and tert-butyl (tBu) bachem.comresearchgate.netug.edu.pl. Benzyl protection is removed by strong acids like HF, while tBu is removed by TFA proteogenix.scienceresearchgate.netug.edu.pl.
Modification of the tyrosine side chain can occur either on the protected or deprotected form. Examples of tyrosine modifications in peptides include iodination researchgate.net, alkylation, and participation in cross-coupling reactions to form biaryl linkages beilstein-journals.orgnih.gov. The phenolic hydroxyl can also be involved in oxidative coupling reactions, leading to the formation of dityrosine (B1219331) linkages, which are relevant in macrocyclic peptide synthesis researchgate.net. Selective deprotection of a side-chain protecting group, such as using a 2-chlorotrityl (2-ClTrt) group on tyrosine in Fmoc chemistry, allows for site-specific modification while other protecting groups remain intact sigmaaldrich.com. This principle can be applied to peptides containing Boc-Phe-Tyr if compatible protecting group strategies are employed.
Studies on tyrosine-modified analogues of diphenylalanine, such as Boc-Phe-Tyr-OMe, have shown altered self-assembly properties compared to the parent peptide acs.orgresearchgate.net. This highlights how modifications to the tyrosine residue can significantly impact the peptide's behavior.
Design and Synthesis of Macrocyclic and Branched Boc-Phe-Tyr Peptides
Boc-Phe-Tyr can serve as a building block for the synthesis of more complex peptide architectures, including macrocyclic and branched peptides. These structures often exhibit enhanced stability and unique biological activities compared to their linear counterparts beilstein-journals.org.
Macrocyclization typically involves forming a new chemical bond between the termini of a linear peptide or between a terminus and a side chain, or between two side chains rsc.orgbeilstein-journals.orgnih.gov. For peptides containing Boc-Phe-Tyr, macrocyclization could involve linking the N-terminus of phenylalanine to the C-terminus of tyrosine (or a subsequent residue), or forming a linkage involving the side chains of phenylalanine or tyrosine.
Examples of macrocyclization strategies relevant to peptides containing aromatic amino acids like Phe and Tyr include the formation of biaryl linkages through cross-coupling reactions beilstein-journals.orgnih.govresearchgate.net. A methodology for synthesizing biaryl bicyclic peptides incorporated a Phe-Tyr linkage formed via an intramolecular Suzuki-Miyaura reaction on a linear peptidyl resin beilstein-journals.org. Oxidative phenol (B47542) macrocyclization can also be used to form dityrosine linkages, leading to cyclic peptides researchgate.net.
Branched peptides involve the formation of peptide bonds through amino acid side chains, typically the ε-amino group of lysine (B10760008) or the carboxylic acid groups of aspartic or glutamic acid bachem.com. While Boc-Phe-Tyr itself is a linear dipeptide, it can be incorporated into branched structures by coupling it to a multi-functional amino acid or by extending the chain and then forming a branch point. The synthesis of branched peptides requires careful use of orthogonal protecting groups to selectively deprotect the desired functional group for branching proteogenix.sciencesigmaaldrich.com.
Structural Elucidation and Conformational Analysis of Boc Phe Tyr Systems
Spectroscopic Characterization Techniques
Spectroscopic methods provide crucial information about the molecular structure and dynamics of Boc-Phe-Tyr in various states, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure
NMR spectroscopy is an indispensable tool for the detailed structural characterization of peptides in solution. uzh.chspectralservice.denih.gov It allows for the confirmation of the primary structure and provides significant insights into the preferred conformations adopted by the peptide backbone and side chains. uzh.chspectralservice.deyoutube.comnih.gov
For a dipeptide like Boc-Phe-Tyr, standard one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. A 1D 1H NMR spectrum provides a snapshot of the proton environments within the molecule, with chemical shifts and coupling patterns offering clues about the local electronic environment and connectivity. youtube.com
More detailed structural information is obtained from 2D NMR techniques. COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal through-bond correlations between coupled nuclei, enabling the assignment of resonances to specific amino acids within the peptide sequence. uzh.chyoutube.com This is essential for confirming the Phe-Tyr sequence.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for conformational analysis as they detect through-space correlations between protons that are in close spatial proximity (typically less than 5-6 Å). uzh.chyoutube.com Analysis of NOE cross-peak intensities provides distance constraints that can be used to deduce the preferred three-dimensional arrangement of the peptide in solution. uzh.ch For Boc-Phe-Tyr, NOEs between the amide proton of Tyr and the alpha-proton of Phe, or between side-chain protons, can indicate specific folded or extended conformations. The presence and intensity of these NOEs are directly related to the population of different conformers in solution.
NMR spectroscopy's ability to study molecules in solution under conditions closer to physiological environments offers an advantage over techniques requiring crystallization. uzh.chnih.gov Even for relatively small peptides, NMR can reveal details about molecular rigidity and potential aggregation or interactions with other species. spectralservice.de
Circular Dichroism (CD) Spectroscopy for Conformational Insight
CD spectroscopy is a widely used technique for assessing the secondary structure content of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light. nih.govamericanpeptidesociety.orgnih.govunits.it The far-UV region (180-260 nm) of the CD spectrum is sensitive to the conformation of the peptide backbone. units.it
While dipeptides are typically too short to form stable, well-defined secondary structures like alpha-helices or beta-sheets that are characteristic of larger polypeptides, CD spectroscopy can still provide valuable conformational insights for Boc-Phe-Tyr. The shape and intensity of the CD spectrum can indicate the presence of specific turn structures or an ensemble of more disordered conformations. For instance, certain turn types can exhibit distinct CD signatures. The near-UV CD spectrum (250-320 nm) can also be informative, as it is sensitive to the environment and relative orientation of the aromatic side chains of phenylalanine and tyrosine. units.it Changes in the CD spectrum with varying environmental conditions (e.g., solvent, temperature) can reveal conformational flexibility and transitions. americanpeptidesociety.org
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular structure based on their characteristic vibrational modes. acs.orgtu-braunschweig.de These methods serve as powerful tools for molecular fingerprinting and can offer insights into peptide conformation. acs.org
The amide bands, particularly the Amide I band (primarily C=O stretching) and Amide II band (C-N stretching and N-H bending), are sensitive to the conformation of the peptide backbone and the hydrogen bonding network. acs.orgtu-braunschweig.de The precise frequencies and intensities of these bands can be correlated with different secondary structures. acs.org
For Boc-Phe-Tyr, IR and Raman spectroscopy can be used to confirm the presence of the peptide bond, the Boc carbonyl group, and the aromatic rings of the side chains. Analysis of the amide band regions can provide information about the conformational state of the peptide bond, whether in the solid state or in solution, though obtaining high-quality Raman spectra in aqueous solutions can sometimes be challenging due to fluorescence. uoa.gr These techniques can be particularly useful for studying peptides in different physical states or environments where other methods might be less applicable. tu-braunschweig.de
X-ray Crystallographic Investigations of Boc-Phe-Tyr and Its Analogues
X-ray crystallography is the premier technique for determining the precise, atomic-resolution three-dimensional structure of molecules in the crystalline solid state. acs.orgnih.gov It provides definitive data on bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's conformation in the crystal lattice. acs.orgmdpi.com
The process involves obtaining well-ordered crystals of the peptide, collecting X-ray diffraction data, and using computational methods to solve the structure. nih.gov While crystallizing peptides, especially flexible ones, can be difficult, successful crystallographic studies on peptides and protected amino acids have been reported. acs.orgmdpi.comacs.orgnih.gov Although a specific X-ray crystal structure for Boc-Phe-Tyr was not found in the immediate search results, studies on related Boc-protected amino acids like Boc-L-phenylalanine advancedchemtech.com and other peptides acs.orgmdpi.comacs.orgnih.gov highlight the feasibility and value of this approach for obtaining detailed structural information.
An X-ray crystal structure of Boc-Phe-Tyr would provide a definitive conformation in the solid state, revealing details about the peptide backbone torsion angles (Φ and Ψ), the orientation of the Boc group, and the rotameric states of the phenylalanine and tyrosine side chains (χ angles). It would also show how individual molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds, which can influence the observed conformation. acs.orgmdpi.com
Influence of Protecting Groups and Side-Chain Modifications on Peptide Conformation
Protecting groups, such as the Boc group, are essential in peptide synthesis to control reactivity but can significantly influence the conformational landscape of the final peptide product. The bulky tert-butyl group of the Boc moiety can introduce steric constraints near the N-terminus, potentially restricting the range of accessible Φ angles for the adjacent amino acid residue (phenylalanine in Boc-Phe-Tyr). ontosight.ai This can lead to a different conformational distribution compared to the unprotected dipeptide.
Theoretical and Computational Approaches to Conformational Landscapes
Computational methods are increasingly important for exploring the complex conformational space of peptides, complementing and extending experimental observations. nih.govfrontiersin.org Techniques such as molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations provide theoretical means to investigate peptide structure and dynamics. nih.govfrontiersin.orgacs.org
For Boc-Phe-Tyr, computational studies can involve:
Conformational Sampling: Using methods like systematic or random conformational searches based on MM force fields to identify low-energy conformers by exploring rotations around single bonds, particularly the backbone Φ and Ψ angles and side-chain χ angles.
Molecular Dynamics (MD) Simulations: Simulating the time evolution of the peptide's conformation in a virtual environment, often including explicit solvent molecules. nih.govfrontiersin.org MD simulations can reveal the flexibility of the peptide, the transitions between different conformational states, and the influence of temperature and solvent on the conformational ensemble. ethz.ch Techniques like replica-exchange molecular dynamics (REMD) can enhance the sampling of conformational space, especially for molecules with multiple energy minima. nih.gov
Quantum Mechanics (QM) Calculations: Performing calculations based on the principles of quantum mechanics to obtain more accurate energies and geometries for specific conformers. acs.org QM methods can also be used to calculate properties like partial atomic charges and vibrational frequencies, which can aid in interpreting experimental data. acs.org
Computational approaches can help predict the relative populations of different conformers, estimate the free energy landscape, and provide insights into the dynamic interconversion between states. nih.govfrontiersin.org By integrating computational results with experimental data from NMR, CD, and potentially X-ray crystallography, a more comprehensive understanding of the structural and conformational properties of Boc-Phe-Tyr can be achieved. acs.org
Supramolecular Self Assembly and Hierarchical Structures of Boc Phe Tyr Analogues
Fundamental Principles Governing Self-Assembly in Boc-Phe-Tyr Systems
Molecular self-assembly, a cornerstone of biological and materials sciences, involves building blocks spontaneously associating through non-covalent interactions to form hierarchical structures at the nanoscale or macroscale. researchgate.net For peptide-based systems like Boc-Phe-Tyr, the self-assembly process is a result of a delicate balance of weak non-covalent forces, including hydrogen bonds, electrostatic interactions, π-π stacking, and hydrophobic interactions. researchgate.netresearchgate.net These interactions provide the necessary order and directionality for peptides to assemble into defined architectures. mdpi.com The presence of aromatic amino acids, such as phenylalanine and tyrosine in Boc-Phe-Tyr, plays a crucial role, contributing significantly through hydrophobic effects and π-π stacking interactions. researchgate.netacs.org
Formation of Ordered Nanostructures: Fibrils, Microspheres, and Nanotubes
Boc-Phe-Tyr is known to self-assemble into distinct ordered nanostructures depending on the assembly conditions. Research indicates that Boc-Phe-Tyr can form microspheres or microtapes depending on the solvent used. researchgate.netrsc.orgrsc.org In contrast to the related peptide Boc-Phe-Phe-OMe which forms twisted fibrils, tyrosine-modified analogues like Boc-Phe-Tyr-OMe tend to self-assemble into microspheres. researchgate.netresearchgate.netresearchgate.net When embedded within polymer fibers, Boc-Phe-Tyr has been observed to self-assemble into nanospheres with diameters typically less than 50 nm. rsc.org Optical properties, such as absorption and photoluminescence, show step-like peaks in the 240–290 nm range, indicating quantum confinement due to the formation of nanostructures. researchgate.netrsc.orgrsc.org
Environmental and Molecular Factors Modulating Self-Assembly Pathways
The self-assembly of Boc-Phe-Tyr is highly sensitive to both its molecular structure and the surrounding environment. Understanding these factors is crucial for controlling the resulting nanostructure morphology.
Role of Amino Acid Sequence and Chirality
The specific sequence and chirality of amino acids within a peptide significantly influence its self-assembly behavior. acs.orgpreprints.orgnih.gov For instance, while Boc-Phe-Phe-OMe forms fibrils, the substitution of one phenylalanine with tyrosine in Boc-Phe-Tyr-OMe leads to the formation of microspheres, highlighting the impact of the amino acid sequence. researchgate.netresearchgate.netresearchgate.net Chirality also plays a role; studies on related systems like phenylalanine enantiomers have shown that the mix of D-Phe and L-Phe can inhibit 1D growth, leading to sheet-like structures. semanticscholar.org Although not specifically detailed for Boc-Phe-Tyr in the provided snippets, the general principle that chirality affects the stacking and interactions within the self-assembled structures is well-established for peptide systems. acs.orgmdpi.com
Impact of Solvent Composition and pH Conditions
Solvent composition is a critical factor determining the morphology of Boc-Phe-Tyr self-assemblies. Boc-Phe-Tyr has been shown to self-assemble into microspheres or microtapes depending on the solvent used. researchgate.netrsc.orgrsc.org For example, in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542)/ethanol(water) mixtures, the specific ratio influences the resulting structure. researchgate.netrsc.org The concentration of the peptide in solution also affects the assembly process and the resulting structures. rsc.orgresearchgate.net While the direct impact of pH on Boc-Phe-Tyr self-assembly is not explicitly detailed in the provided information, pH is a known modulator of self-assembly in other peptide systems, affecting the charge state of amino acid residues and thus electrostatic interactions and hydrogen bonding networks. researchgate.netnih.gov
Non-Covalent Interactions in Driving Supramolecular Organization (e.g., Hydrogen Bonding, π-π Stacking)
The self-assembly of Boc-Phe-Tyr is driven by a combination of non-covalent interactions. preprints.orgnih.gov Hydrogen bonding between amide and carbonyl groups in the peptide backbone is a fundamental interaction in peptide self-assembly, leading to structures like beta-sheets. researchgate.netnih.gov Aromatic amino acids like phenylalanine and tyrosine contribute significantly through π-π stacking interactions between their aromatic rings. researchgate.netmdpi.comacs.orgsemanticscholar.orgnih.gov Hydrophobic interactions, arising from the tendency of non-polar groups to minimize contact with water, also play a crucial role, particularly in aqueous environments. researchgate.netacs.orgsemanticscholar.orgnih.govnih.gov These interactions collectively dictate the packing arrangement and the resulting hierarchical structure of the self-assembled aggregates. researchgate.netnih.gov
Research into Engineered Architectures and Material Science Applications
Research into Boc-Phe-Tyr and similar peptide derivatives is actively exploring the creation of engineered architectures for various material science applications. The ability of Boc-Phe-Tyr to self-assemble into defined nanostructures makes it a promising building block for novel materials. Studies have investigated integrating Boc-Phe-Tyr into electrospun polymer fibers, revealing the self-organization of the dipeptide within the polymer matrix and demonstrating the generation of piezoelectric voltages through the piezoelectric effect. researchgate.netrsc.orgrsc.orgpreprints.orgresearchgate.netuminho.pt This highlights the potential of Boc-Phe-Tyr self-assemblies in creating functional materials with tunable properties, such as those for energy harvesting and potentially in biosensing and bioelectronic applications. researchgate.netrsc.orgrsc.orgpreprints.orgresearchgate.netuminho.ptrsc.org The exploration of peptide self-assembly principles is paving the way for advancements in materials science, leveraging the intriguing structures formed by short hybrid peptides. mdpi.compolympart.ir
Biomolecular Interactions and Modulatory Effects of Boc Phe Tyr
Research on Inhibition of Protein Aggregation and Fibril Formation
Research has explored the self-assembly properties of Boc-Phe-Tyr derivatives, particularly Boc-Phe-Tyr-OMe, in the context of protein aggregation and fibril formation. These studies often compare the behavior of Boc-Phe-Tyr-OMe to related peptides, such as the amyloid-beta derived diphenylalanine motif (Boc-Phe-Phe-OMe).
Specific Interactions with Amyloidogenic Peptides and Disease-Relevant Motifs
The diphenylalanine motif (Phe-Phe) is a crucial component of the amyloid-beta peptide and is known to self-assemble into amyloid fibrils, a process implicated in neurodegenerative diseases like Alzheimer's. Boc-Phe-Tyr-OMe has been studied as a tyrosine-modified analogue of the Boc-protected diphenylalanine motif (Boc-Phe-Phe-OMe) to understand how the substitution of phenylalanine with tyrosine affects self-assembly and aggregation. While Boc-Phe-Phe-OMe self-assembles into twisted fibrils, Boc-Phe-Tyr-OMe, along with other tyrosine-modified analogues like Boc-Tyr-Phe-OMe and Boc-Tyr-Tyr-OMe, exhibits different self-assembly behavior, forming microspheres instead of fibrils under similar conditions. This altered morphology suggests that the presence of the tyrosine residue significantly influences the interactions and assembly process compared to the simple diphenylalanine repeat.
Elucidation of Mechanistic Pathways for Aggregation Modulation
The distinct self-assembly structures observed for Boc-Phe-Phe-OMe (twisted fibrils) and Boc-Phe-Tyr-OMe (microspheres) point to different underlying mechanistic pathways of aggregation. Crystallographic studies have shown that Boc-Phe-Phe-OMe adopts an inverse γ-turn structure and self-associates through hydrogen bonding along a 2-fold screw axis. In contrast, the tyrosine-modified peptides, including Boc-Phe-Tyr-OMe, demonstrate parallel β-sheet aggregation and cyclic packing in their higher-order assemblies. The introduction of the hydroxyl group in the tyrosine residue of Boc-Phe-Tyr-OMe likely alters the balance of intermolecular forces, such as hydrogen bonding and π-π interactions, compared to the purely aromatic interactions in Boc-Phe-Phe-OMe. These changes in interaction patterns lead to different self-assembly pathways and ultimately result in the formation of distinct supramolecular structures like microspheres, thereby modulating the aggregation process observed in the related diphenylalanine motif.
Investigation of Enzyme Inhibition Mechanisms by Boc-Phe-Tyr Derivatives (In Vitro Biochemical Studies)
While direct studies specifically characterizing Boc-Phe-Tyr as a potent enzyme inhibitor are not extensively detailed in the available literature, derivatives incorporating the Boc-Phe-Tyr sequence or related Boc-protected peptides have been explored in the context of enzyme interactions, particularly in the design of enzyme inhibitors and prodrugs.
Design Principles for Boc-Phe-Tyr-Containing Enzyme Inhibitors
The Boc-Phe-Tyr sequence can be utilized as a building block in the design of larger peptide-based enzyme inhibitors. For instance, Boc-Phe-Tyr-OBn (benzyl ester) has been synthesized as a component of macrocyclic inhibitors targeting serine proteases like plasmin. The design of such inhibitors often leverages the specific binding preferences of enzymes for certain amino acid residues. Aromatic amino acids like phenylalanine and tyrosine are frequently found at binding sites in enzymes, and their incorporation into peptide inhibitors can contribute to binding affinity and specificity. The Boc group itself serves as a protecting group during peptide synthesis and can also influence the compound's properties, including solubility and interactions.
Studies on Interactions with Model Biological Systems (e.g., Cell Lines)
Research involving Boc-Phe-Tyr and its derivatives has also extended to studies using model biological systems, such as cell lines, to investigate their potential biological activities or interactions.
Boc-Phe-Tyr-OMe has been incorporated into biomaterials like polymer fibers for studies related to self-organization and piezoelectric effects, which could have implications for cell interactions within engineered tissues or drug delivery systems. Furthermore, Boc-protected dipeptides, including Boc-Phe-Tyr, have been used in the synthesis of prodrugs, and their interactions with cell lines, particularly cancer cells overexpressing peptide transporters, have been investigated to assess cellular uptake and enzymatic activation. These studies demonstrate that cells can interact with and internalize compounds containing the Boc-Phe-Tyr motif, and cellular enzymes can process such derivatives. While direct studies on the intrinsic biological activity of Boc-Phe-Tyr on cell lines (e.g., cytotoxicity, modulation of cellular pathways) are not extensively detailed in the provided search results, research on related Boc-protected peptides and peptides containing Phe and Tyr residues has shown various cellular effects, including growth inhibition in cancer cell lines. These findings suggest a potential for Boc-Phe-Tyr to exert biological effects on cells, either directly or as a component of larger molecules.
Effects on Cell Line Behavior and Morphological Changes (excluding cytotoxicity)
Research into Boc-Phe-Tyr, particularly its methyl ester derivative Boc-Phe-Tyr-OMe, has provided insights into its self-assembly properties and the resulting morphological structures. Studies have shown that Boc-Phe-Tyr-OMe self-assembles to form microspheres. advancedchemtech.comcoreyorganics.comsigmaaldrich.comfishersci.ca This is in contrast to related peptides like Boc-Phe-Phe-OMe, which self-assembles into twisted fibrils. advancedchemtech.comcoreyorganics.comsigmaaldrich.comfishersci.ca
The self-assembly process of Boc-Phe-Tyr-OMe involves parallel β-sheet aggregation and cyclic packing in its higher-order assembly. advancedchemtech.comcoreyorganics.comsigmaaldrich.com X-ray crystallography has been utilized to reveal the atomic-level structures and self-assembly mechanisms of these peptides. advancedchemtech.comcoreyorganics.comsigmaaldrich.com The formation of distinct morphologies, such as microspheres from Boc-Phe-Tyr-OMe, highlights how minor structural differences, such as the substitution of Phenylalanine with Tyrosine, can significantly influence the self-assembly behavior and the resulting supramolecular architecture. advancedchemtech.comcoreyorganics.comsigmaaldrich.com This self-assembly behavior and the resulting microsphere morphology represent a key observed effect on structure at a level relevant to potential interactions with biological systems, though direct effects on cell line behavior (beyond the presence of these structures) excluding cytotoxicity were not extensively detailed in the reviewed literature.
Computational and Theoretical Studies on Boc Phe Tyr
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Transitions
Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational transitions of peptides and protected peptide fragments such as Boc-Phe-Tyr. These simulations can reveal how the molecule moves and folds in different environments, providing insights into its flexibility and preferred conformations.
Studies on protected dipeptides and peptides containing aromatic residues like phenylalanine and tyrosine have utilized MD simulations to analyze conformational heterogeneity in both solid and solution phases. For instance, MD simulations have been employed to characterize the conformational heterogeneity of hybrid peptides, including those with aromatic amino acids, explaining their plausible origin at an atomistic level. nih.gov, acs.org While direct MD studies specifically on Boc-Phe-Tyr were not extensively detailed in the search results, related research on protected dipeptides like Boc-Phe-Pro-NH2 demonstrates the application of MD simulations for conformational analysis, favoring a trans peptide bond in that specific case. srce.hr Furthermore, MD simulations have been used to study the self-assembly of Boc-PheTyr, showing its aggregation into microspheres or microtapes depending on the solvent. rsc.org, rsc.org, researchgate.net These simulations can help visualize the self-assembly process and the resulting structures.
MD simulations are typically performed using specific force fields, such as CHARMM-36, and can involve solvating the peptide in water models like TIP3P. nih.gov, acs.org Simulation protocols often include energy minimization followed by heating and equilibration phases under conditions like constant pressure and temperature, using periodic boundary conditions. dovepress.com, nih.gov Analysis of MD trajectories can reveal details about intramolecular interactions, solvent effects, and the stability of different conformers over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for investigating the electronic structure, stability, and reactivity of molecules like Boc-Phe-Tyr. These calculations can provide detailed information about molecular geometries, energy levels, charge distribution, and the nature of chemical bonds and interactions.
DFT calculations have been applied to protected peptides containing phenylalanine and tyrosine residues to understand their structural preferences and the role of various interactions, including hydrogen bonding and aromatic π-π interactions. researchgate.net, rsc.org, rsc.org, researchgate.net For example, DFT has been used in conformational analysis of protected tripeptides, allowing for the assignment of experimentally observed conformers based on calculated energies and vibrational frequencies. researchgate.net The inclusion of dispersion corrections in DFT calculations has been shown to be important for accurately describing the energies of different conformers in peptides. researchgate.net
Studies involving Boc-PheTyr have utilized density functional theory to demonstrate the correlation between high Young's modulus in dipeptides and the strength and orientation of their hydrogen bond network. rsc.org, rsc.org, researchgate.net These calculations also suggest that directional intermolecular π-π interactions and hydrogen bonding contribute to the formation of quantum confined structures within self-assemblies, leading to observed optical properties like blue luminescence. rsc.org, rsc.org, researchgate.net
Quantum chemistry methods have also been applied to study interactions involving aromatic amino acids like phenylalanine and tyrosine with metal cations, revealing the existence of cation-π interactions. nih.gov While these studies focused on individual amino acids, the principles are relevant to understanding potential interactions of Boc-Phe-Tyr in various chemical environments.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as Boc-Phe-Tyr or its derivatives, to a target protein. This is crucial for understanding potential biological interactions and for structure-based drug design.
While direct molecular docking studies specifically on Boc-Phe-Tyr were not prominently featured in the search results, studies on the unprotected Phe-Tyr dipeptide have explored its potential interactions with proteins like Angiotensin-Converting Enzyme (ACE) and Angiotensin II type 1 receptor (AT1R) using molecular docking. cumhuriyet.edu.tr These studies investigated the interaction types and regions, comparing the peptide's binding to that of known antihypertensive drugs. cumhuriyet.edu.tr The increase in the negative value of the glide score in docking studies is often indicative of stronger interaction between the ligand and the target protein. ijrap.net
Molecular docking, often combined with molecular dynamics simulations, is a common approach to rationalize the binding affinity and activity of peptide analogs with receptors, such as opioid receptors. mdpi.com These computational methods can help explain why certain peptide modifications enhance or reduce binding compared to parent structures. mdpi.com The binding sites of peptides on proteins are often characterized by interactions with specific amino acid residues, including aromatic ones like phenylalanine and tyrosine. mdpi.com, preprints.org
De Novo Design Principles for Boc-Phe-Tyr-Based Peptidomimetics
De novo design involves creating new molecular entities with desired properties from scratch, often guided by computational principles. For Boc-Phe-Tyr-based peptidomimetics, de novo design would involve using the structural and chemical characteristics of the dipeptide as a starting point to design molecules with improved or altered properties, such as enhanced stability, bioavailability, or target interaction.
The principles of de novo design in peptide and peptidomimetic research often leverage the inherent structural preferences and interaction capabilities of amino acids like phenylalanine and tyrosine. Aromatic residues, including Phe and Tyr, are frequently incorporated into de novo designed peptides and peptidomimetics due to their roles in mediating interactions such as π-π stacking, C-H...π interactions, and hydrophobic contacts, which are crucial for folding, stability, and target binding. nih.gov, acs.org, rsc.org, rsc.org, researchgate.net, researchgate.net, acs.org, nih.gov, aston.ac.uk
Advanced Analytical Methodologies in Boc Phe Tyr Research
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental tool in the characterization of peptides and their derivatives, including Boc-Phe-Tyr. It provides precise information about the molecular weight and allows for the analysis of fragmentation patterns, which can confirm the amino acid sequence and the presence of the Boc protecting group. High-resolution mass spectrometry (HRMS) offers enhanced accuracy in determining the exact mass, crucial for verifying the compound's elemental composition.
The application of electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly useful for peptide analysis. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts, making it suitable for analyzing labile compounds like peptides. nih.gov MS/MS then fragments these ions, generating characteristic fragment ions (e.g., b-ions and y-ions for peptides) that can be used to sequence the peptide and confirm its structure. Studies involving Boc-protected peptides have utilized MS analysis to confirm the formation of expected products and to identify fragmentation patterns. beilstein-journals.orgresearchgate.netptfarm.pl For instance, mass spectrometry analysis has been employed to reveal the formation of expected biaryl cyclic peptides and to observe fragmentation patterns, such as a signal at [M + H]⁺ alongside a major one at [M − 18 + H]⁺ attributed to fragmentation during analysis, which was confirmed by tandem mass spectrometry. beilstein-journals.org
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of Boc-Phe-Tyr after synthesis and for assessing its purity. Various chromatographic methods can be employed depending on the scale of purification and the required purity level.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for peptide purification and analysis dueating to its ability to separate compounds based on their hydrophobicity. nih.gov By using a gradient elution with solvents of increasing organic content (e.g., acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid), Boc-Phe-Tyr can be separated from impurities, including truncated sequences, side products, and unreacted starting materials. nih.govrsc.org The purity of the collected fractions can then be assessed by analytical RP-HPLC, often coupled with UV detection at wavelengths suitable for peptide bonds and aromatic amino acids (like Phe and Tyr). rsc.org
Column chromatography on silica (B1680970) gel is another common method for purifying Boc-protected peptides, particularly in solution-phase synthesis. mdpi.com Mixtures of solvents with increasing polarity are used as the mobile phase to elute the desired compound while retaining impurities on the stationary phase. mdpi.com Thin-layer chromatography (TLC) is frequently used as a rapid and simple method to monitor the progress of reactions and to check the purity of fractions collected during column chromatography. ptfarm.pl
Microscopic Imaging for Supramolecular Morphologies (AFM, SEM, TEM)
Microscopic imaging techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the supramolecular assemblies and morphologies that Boc-Phe-Tyr might form. These techniques provide visual evidence of self-assembly processes and the resulting structures at the nanoscale.
SEM provides high-resolution images of the surface topography of a sample, revealing details about the shape and size of self-assembled structures. biocubic.comafmworkshop.com It is particularly useful for visualizing structures with significant vertical relief. afmworkshop.com TEM, on the other hand, provides images of the internal structure and morphology by transmitting electrons through a thin sample. biocubic.comscribd.com This allows for the visualization of features within the bulk of the material, such as the internal arrangement of molecules in fibers or nanotubes. acs.org AFM is a scanning probe microscopy technique that provides three-dimensional topographical maps of a sample surface with very high resolution, even at the sub-nanometer scale. biocubic.comafmworkshop.comscribd.com Unlike SEM and TEM, AFM can image samples under ambient conditions or even in liquid environments, which is advantageous for studying self-assembly processes in situ. biocubic.comafmworkshop.com AFM can also provide quantitative height information about the observed features. afmworkshop.com The combined use of these techniques offers complementary information about the morphology and structure of Boc-Phe-Tyr assemblies. biocubic.comfusionscope.com For example, SEM and TEM studies have been used to reveal the formation of nanofibrillar network structures upon gelation of a Boc-protected tripeptide. acs.org
Interdisciplinary Research Frontiers and Future Prospects for Boc Phe Tyr
Development of Boc-Phe-Tyr as Scaffolds for Biocatalysis and Ligand Design
Research into peptide-based scaffolds for biocatalysis and ligand design is an active area, leveraging the ability of peptides to self-assemble into defined structures that can present catalytic residues or binding sites acs.orgresearchgate.net. While the broader field explores various peptide sequences and modifications for creating artificial enzymes or specific molecular recognition sites, specific detailed studies on the direct development of Boc-Phe-Tyr as a dedicated scaffold for biocatalysis or ligand design are not prominently featured in the provided search results. The self-assembly properties of dipeptides like Boc-Phe-Tyr suggest a potential for forming ordered structures that could theoretically serve as scaffolds, but their specific application and optimization for catalytic or ligand-binding functions would require dedicated investigation.
Integration of Boc-Phe-Tyr into Bio-Inspired and Nanostructured Materials
Boc-Phe-Tyr has demonstrated interesting self-assembly behavior, forming distinct nanostructures depending on the solvent conditions. Studies have shown that Boc-Phe-Tyr can self-assemble into microspheres or microtapes when studied in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542)/ethanol(water) solvents rsc.org. This solvent-dependent self-assembly allows for the tuning of the resulting nanostructure morphology rsc.orgmdpi.com.
Furthermore, Boc-Phe-Tyr has been successfully integrated into electrospun fibers, specifically those made from biocompatible polymers like poly-L-lactic acid (PLLA) rsc.orgrsc.org. The incorporation of Boc-Phe-Tyr into these polymer fibers has been shown to contribute to the material's properties, including generating piezoelectric effects rsc.orgmdpi.com. The self-organization of dipeptides within the polymer matrix is a key aspect of creating these hybrid biomaterials rsc.orgrsc.org. The resulting nanostructured fibers exhibit optical properties, with absorption and photoluminescence spectra showing step-like peaks indicative of quantum confinement due to nanostructure formation rsc.orgmdpi.com.
The ability of Boc-Phe-Tyr to self-assemble and influence the properties of composite materials highlights its potential in the development of bio-inspired and nanostructured materials with tailored functionalities, such as piezoelectricity.
Self-Assembly Morphology of Boc-Phe-Tyr
| Solvent System | Observed Morphology | Citation |
| Ethanol/water | Microspheres | mdpi.com |
| 1,1,1,3,3,3-Hexafluoro-2-propanol/water | Microtapes | mdpi.com |
| 1,1,1,3,3,3-Hexafluoro-2-propanol/ethanol(water) | Microspheres or microtapes | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
